(R)-2-Amino-2-(2-methoxyphenyl)acetic acid
CAS No.: 103889-84-5
VCID: VC20743711
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid(R)-2-Amino-2-(2-methoxyphenyl)acetic acid, commonly known as (R)-2-methoxyphenylglycine, is an amino acid derivative characterized by the presence of a methoxy group attached to a phenyl ring. Its molecular formula is Synthesis MethodsThe synthesis of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid typically involves the following methods:
Biological ActivitiesResearch indicates that (R)-2-Amino-2-(2-methoxyphenyl)acetic acid exhibits several biological activities: Antioxidant ActivityStudies have demonstrated that this compound possesses significant antioxidant properties, which can be attributed to the presence of the methoxy group that enhances its reactivity with free radicals. Antibacterial ActivityIt has shown potential antibacterial effects against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The presence of the methoxy group is believed to enhance its antibacterial efficacy by increasing hydrophilicity. Research Findings and ApplicationsRecent studies have focused on the synthesis and evaluation of derivatives of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid, exploring their potential as therapeutic agents:
|
---|---|
CAS No. | 103889-84-5 |
Product Name | (R)-2-Amino-2-(2-methoxyphenyl)acetic acid |
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | (2R)-2-amino-2-(2-methoxyphenyl)acetic acid |
Standard InChI | InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
Standard InChIKey | DQSACLYOIBPCJU-MRVPVSSYSA-N |
Isomeric SMILES | COC1=CC=CC=C1[C@H](C(=O)[O-])[NH3+] |
SMILES | COC1=CC=CC=C1C(C(=O)O)N |
Canonical SMILES | COC1=CC=CC=C1C(C(=O)[O-])[NH3+] |
PubChem Compound | 1515295 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume